
(3,5-Dichloro-4-ethoxyphenyl)boronic acid
Overview
Description
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and an ethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-ethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-ethoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichloro-4-ethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
(3,5-Dichloro-4-ethoxyphenyl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in pharmaceuticals and agrochemicals .
Table 1: Key Reactions Involving this compound
Reaction Type | Application |
---|---|
Suzuki-Miyaura Coupling | Formation of biaryl compounds for drug synthesis |
Polymerization | Production of advanced materials |
Functionalization of Aromatics | Synthesis of novel organic compounds |
Biological Applications
The compound has been investigated for its role as an enzyme inhibitor and a probe for biological interactions involving boronic acids. Its ability to interact with serine proteases has led to its exploration in drug development, particularly for designing protease inhibitors that can target diseases like cancer .
Case Study: Protease Inhibition
Research has shown that derivatives of boronic acids can effectively inhibit proteases involved in cancer progression. For instance, studies have demonstrated that this compound derivatives exhibit inhibitory effects on specific proteases linked to tumor growth .
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications, particularly as a precursor for developing drugs targeting various diseases. Its structural features allow it to be modified into more potent inhibitors for conditions such as multiple myeloma and other cancers .
Table 2: Medicinal Applications of Boronic Acids
Compound | Year Approved | Use |
---|---|---|
Bortezomib | 2003 | Treatment of multiple myeloma |
Vaborbactam | 2017 | β-lactamase inhibitor |
Atuveciclib | Clinical Trials | Selective CDK9 inhibitor |
Industrial Applications
In industrial settings, this compound is utilized in the production of advanced materials such as polymers and electronic components. The efficiency of its synthesis and the versatility of its chemical properties make it suitable for large-scale applications .
Mechanism of Action
The mechanism of action of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- 3,4-Dichlorophenylboronic acid
- 4-Ethoxyphenylboronic acid
- 3,5-Dichlorophenylboronic acid
Comparison: (3,5-Dichloro-4-ethoxyphenyl)boronic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 3,4-dichlorophenylboronic acid, the additional ethoxy group in this compound can provide different electronic and steric effects, potentially leading to variations in reaction outcomes .
Biological Activity
(3,5-Dichloro-4-ethoxyphenyl)boronic acid is an organoboron compound recognized for its significant role in organic synthesis and potential therapeutic applications. This compound, with the molecular formula and a molar mass of 234.87 g/mol, features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and an ethoxy group. This structure enhances its reactivity and solubility, making it a valuable building block in the synthesis of bioactive molecules.
The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing various biologically active compounds. The compound has been noted for its utility in developing inhibitors for various biological targets, including those involved in cancer and infectious diseases.
Therapeutic Applications
- Antitumor Activity : Research indicates that derivatives of boronic acids, including this compound, can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has been explored for its antimicrobial potential. Boronic acids generally exhibit antibacterial activity by disrupting bacterial cell wall synthesis and function. Specific studies have highlighted their effectiveness against resistant strains of bacteria .
- Enzyme Inhibition : this compound has been investigated as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways related to cancer and autoimmune diseases. The inhibition of these enzymes can alter cellular signaling and promote apoptosis in malignant cells .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 64 µg/mL, indicating promising antibacterial activity .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
---|---|---|---|
Antitumor | MCF-7 | 10–30 µM | |
Antitumor | A549 | 15 µM | |
Antimicrobial | Staphylococcus aureus | 64 µg/mL | |
Antimicrobial | Escherichia coli | 64 µg/mL |
Table 2: Inhibition of Protein Tyrosine Phosphatases
Compound | Target PTP | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
This compound | MptpB | 0.9 | High |
Derivative A | hPTP1B | >500 | Low |
Derivative B | VHR | 17 | Moderate |
Properties
IUPAC Name |
(3,5-dichloro-4-ethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BCl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNJKZLGWKWHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629663 | |
Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107604-10-3 | |
Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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